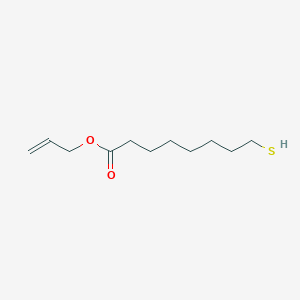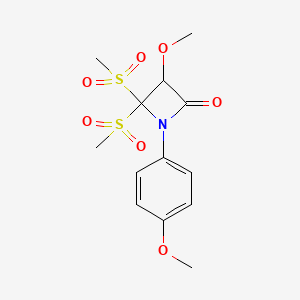![molecular formula C10H10N6O2 B12579074 N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide CAS No. 501676-58-0](/img/structure/B12579074.png)
N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring and a hydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the hydrazinylidene group. The final step involves the formation of the acetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce hydrazine compounds.
Scientific Research Applications
N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the hydrazinylidene group can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-Phenyl-1,2,4-triazoline-3,5-dione: A dienophile used in Diels-Alder reactions.
Uniqueness
N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide is unique due to its combination of a triazole ring and a hydrazinylidene group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
501676-58-0 |
|---|---|
Molecular Formula |
C10H10N6O2 |
Molecular Weight |
246.23 g/mol |
IUPAC Name |
N-[3-hydroxy-4-(1H-1,2,4-triazol-5-yldiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C10H10N6O2/c1-6(17)13-7-2-3-8(9(18)4-7)14-16-10-11-5-12-15-10/h2-5,18H,1H3,(H,13,17)(H,11,12,15) |
InChI Key |
PGSPJRLDCBOEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N=NC2=NC=NN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12579000.png)






![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)
![[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12579056.png)

![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)

